4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline
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Overview
Description
4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4F4N2O3 It is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the protection of 4-fluoro-2-methoxyaniline, nitration to obtain N-protected-4-fluoro-2-methoxy-5-nitroaniline, and subsequent deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination reactions under controlled conditions. The use of specialized equipment and reagents ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-fluoro-2-amino-5-(trifluoromethoxy)aniline.
Scientific Research Applications
4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The nitro and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Similar in structure but lacks the nitro group.
4-(Trifluoromethoxy)aniline: Lacks both the nitro and fluoro groups.
Uniqueness
4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline is unique due to the presence of all three functional groups (fluoro, nitro, and trifluoromethoxy) on the aniline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H4F4N2O3 |
---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
4-fluoro-2-nitro-5-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4F4N2O3/c8-3-1-5(13(14)15)4(12)2-6(3)16-7(9,10)11/h1-2H,12H2 |
InChI Key |
ADZJQFLCJQHJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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